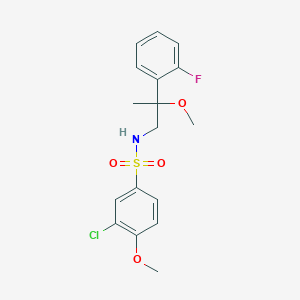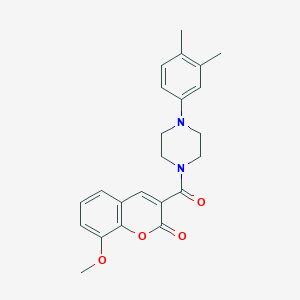
3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-2-one, also known as coumarin, with a piperazine ring attached via a carbonyl group . Piperazine rings are common in many pharmaceuticals and the dimethylphenyl group suggests potential bioactive properties .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O5 . It has a complex structure with multiple functional groups, including a chromen-2-one core, a piperazine ring, and a dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of any substituents. Some general properties can be predicted from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .Scientific Research Applications
Bioactive Compound Synthesis and Evaluation
Research on compounds structurally related to 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has focused on the synthesis of bioactive molecules, particularly in the realm of antimicrobial and antifungal properties. For example, compounds synthesized from reactions involving similar chromene structures have demonstrated significant antimicrobial activities, highlighting their potential as leads for the development of new antimicrobial agents (Okasha et al., 2022).
Antiviral and Anti-inflammatory Potential
Some analogs, including bis(heteroaryl)piperazines (BHAPs), have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors, presenting a significant step forward in the search for novel antiviral agents. These compounds are characterized by their potent inhibitory activity against the HIV-1 virus, which could be an indication of the broader antiviral potential of structurally related compounds (Romero et al., 1994).
Anticancer and Chemotherapeutic Applications
Further research into similar compounds has revealed potential anticancer applications. Novel piperazine derivatives of flavone, for instance, have shown promising anti-inflammatory and antimicrobial activities, which are crucial traits for compounds being considered for chemotherapeutic applications. Such studies indicate that compounds with a similar base structure could be explored for their efficacy in cancer treatment, especially given their ability to modulate pro-inflammatory cytokines and potentially exhibit cytotoxicity against cancer cell lines (Hatnapure et al., 2012).
Molecular Docking and Binding Affinity Studies
The investigation into compounds with chromene and piperazine components includes molecular docking studies to understand their binding affinities towards specific proteins or DNA structures. Such research provides insights into the mechanistic actions of these compounds at the molecular level, offering clues to their potential therapeutic applications. The understanding of how these compounds interact with biological targets is crucial for drug development and the enhancement of their bioactivity through structural modifications (Parveen et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-18(13-16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSTDMWMGRYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

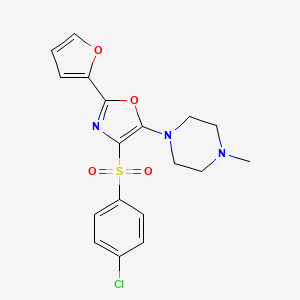
![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)
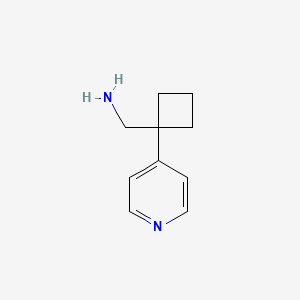
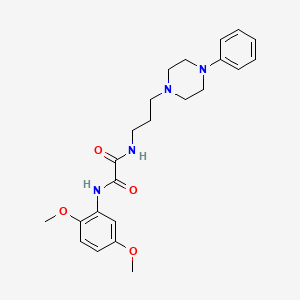
![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)
![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)
![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)
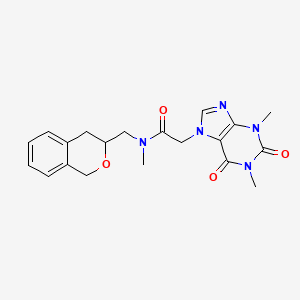
![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)
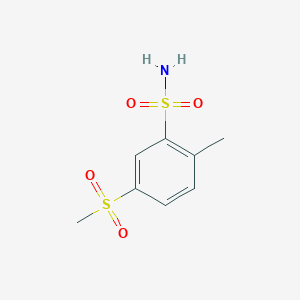
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B2513553.png)
![(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate](/img/structure/B2513554.png)
